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Compound of Interest

Compound Name: Indium arsenide

Cat. No.: B073376 Get Quote

Indium Arsenide (InAs) is a III-V binary semiconductor compound that has garnered

significant attention within the scientific and research communities. Its unique combination of a

narrow direct bandgap, exceptionally high electron mobility, and a small electron effective mass

makes it a critical material for advanced electronic and optoelectronic applications.[1][2] This

guide provides a detailed overview of the core physical, electronic, optical, and thermal

properties of InAs, supplemented with experimental protocols for its characterization.

Crystal and Mechanical Properties
Indium arsenide crystallizes in the zincblende cubic structure.[1][3] This structure consists of

two interpenetrating face-centered cubic (FCC) sublattices, one of indium and one of arsenic,

displaced from each other by one-quarter of the body diagonal.[2][4] Each atom is tetrahedrally

bonded to four atoms of the other element.

Fig. 1: Zincblende Crystal Structure of InAs

Table 1: Crystal and Mechanical Properties of Indium Arsenide
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Property Value Temperature (K) Reference(s)

Crystal Structure Zincblende (Cubic) - [1]

Lattice Constant (a) 6.058 Å 300 [1][5]

Density 5.67 g/cm³ 300 [1][6]

Melting Point 942 °C (1215 K) - [6]

Bulk Modulus
5.7 - 5.8 x 10¹¹

dyn/cm²
300 [7]

Debye Temperature ~270-280 K 300 [7][8]

Molar Mass 189.740 g/mol - [6]

Electronic Properties
InAs is a direct bandgap semiconductor, meaning the minimum of the conduction band and the

maximum of the valence band occur at the same point in the Brillouin zone (the Γ point).[5][6]

This property allows for efficient absorption and emission of photons, making it ideal for

optoelectronic devices.[1] It is particularly renowned for having one of the highest electron

mobilities among all semiconductor materials.[5][6]
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Fig. 2: Energy Band Diagram for a Direct Bandgap Semiconductor like InAs

Table 2: Key Electronic Properties of Indium Arsenide
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Property Value Temperature (K) Reference(s)

Bandgap Energy (Eg) 0.354 - 0.36 eV 300 [1][6][9]

Bandgap Energy (Eg) 0.40 eV 77 [5]

Temperature

Dependence of Eg (0-

300K)

Eg(T) = 0.415 -

2.76x10⁻⁴·T²/(T+83)

(eV)

0 - 300 [9]

Electron Mobility (μe) > 20,000 cm²/V·s 300 [1][5]

Electron Mobility (μe) ~ 60,000 cm²/V·s 77 [5]

Hole Mobility (μh) 100 - 460 cm²/V·s 300 [4][5]

Electron Effective

Mass (mₑ)
0.023 m₀ 300 [8]

Light Hole Effective

Mass (mₗₕ)
0.026 m₀ 300 [8]

Heavy Hole Effective

Mass (mₕₕ*)
0.41 m₀ 300 [8]

Intrinsic Carrier

Concentration (nᵢ)
1 x 10¹⁵ cm⁻³ 300 [9]

Electron Affinity 4.9 eV 300 [5][8]

Optical Properties
The direct bandgap of InAs dictates its strong interaction with light, particularly in the infrared

spectrum.[1] It is used extensively in the fabrication of infrared detectors and diode lasers.[6]

Table 3: Optical Properties of Indium Arsenide at 300 K
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Property Value Wavelength/Energy Reference(s)

Refractive Index (n) ~3.51 Infrared [10]

Radiative

Recombination

Coefficient

1.1 x 10⁻¹⁰ cm³/s - [10]

Absorption Coefficient

(α)
> 10⁴ cm⁻¹ Near band edge [11]

Long-wave TO

Phonon Energy
~27 meV - [10]

Long-wave LO

Phonon Energy
~29 meV - [10]

Thermal Properties
Understanding the thermal properties of InAs is crucial for device design, particularly for

managing heat dissipation in high-power applications.

Table 4: Thermal Properties of Indium Arsenide

Property Value Temperature (K) Reference(s)

Thermal Conductivity

(κ)
0.27 W/(cm·K) 300 [6]

Specific Heat (Cp) ~0.25 J/(g·°C) 300 [7]

Linear Expansion

Coefficient (α)
4.5 x 10⁻⁶ K⁻¹ 300 [12]

Experimental Characterization Protocols
Characterizing the fundamental properties of InAs involves several key experimental

techniques.
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Fig. 3: General Experimental Workflow for InAs Characterization

X-Ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To determine the crystal structure, lattice constant, and crystalline quality of an InAs

sample.[13]

Methodology:

Sample Preparation: An InAs single crystal or epitaxial layer is mounted on the goniometer of

the diffractometer. The surface must be clean and flat.

Apparatus: A high-resolution X-ray diffractometer equipped with a monochromatic X-ray

source (typically Cu Kα).
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Measurement Procedure:

The sample is irradiated with the X-ray beam at various incident angles (θ).

A detector records the intensity of the diffracted X-rays at an angle of 2θ.

A common scan, known as a θ-2θ scan, is performed over a range of angles to detect

diffraction peaks from different crystallographic planes (e.g., (004) planes for a wafer with

a[14] orientation).[13]

Data Analysis:

The positions of the diffraction peaks are used to calculate the interplanar spacing (d) via

Bragg's Law (nλ = 2d sinθ).

The lattice constant (a) is then calculated from the interplanar spacing and the Miller

indices (h,k,l) of the corresponding planes.[13]

The width (FWHM) of the diffraction peaks provides information about the crystalline

quality, strain, and defect density.

Photoluminescence (PL) Spectroscopy for Band Gap
Determination
Objective: To measure the bandgap energy and assess the optical quality of InAs.[15]

Methodology:

Sample Preparation: The InAs sample is placed in a cryostat to allow for temperature-

dependent measurements (e.g., from cryogenic temperatures to room temperature).[16]

Apparatus: A laser source with photon energy greater than the InAs bandgap, focusing

optics, a spectrometer, and a sensitive detector (e.g., an InSb or MCT detector).

Measurement Procedure:

The laser beam is focused onto the sample surface, exciting electron-hole pairs.
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These pairs recombine radiatively, emitting photons with energy corresponding to the

bandgap.

The emitted light (photoluminescence) is collected and directed into the spectrometer,

which separates the light by wavelength.

The detector measures the intensity of the light at each wavelength, generating a PL

spectrum.

Data Analysis:

The peak position in the PL spectrum corresponds to the bandgap energy (Eg).[16]

The intensity of the peak is an indicator of the material's radiative efficiency and quality.

The shape and width of the peak can provide information about doping, defects, and alloy

composition.

Hall Effect Measurement for Electronic Transport
Properties
Objective: To determine the carrier type (n-type or p-type), carrier concentration, mobility, and

resistivity of an InAs sample.

Methodology:

Sample Preparation: A square-shaped (van der Pauw geometry) or rectangular (Hall bar

geometry) sample is prepared. Ohmic contacts are made at the corners (van der Pauw) or

on dedicated arms (Hall bar).[17]

Apparatus: A constant current source, a high-impedance voltmeter, a magnet capable of

producing a uniform magnetic field perpendicular to the sample, and a temperature-

controlled sample holder.

Measurement Procedure:

Resistivity: A known current (I) is passed through two adjacent contacts, and the voltage

(V) is measured across the other two contacts. This is repeated for different contact
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configurations to calculate the sheet resistance and resistivity.

Hall Voltage: The sample is placed in a uniform magnetic field (B) perpendicular to its

surface. A current (I) is passed along one axis of the sample.

The magnetic field exerts a Lorentz force on the charge carriers, causing them to

accumulate on one side of the sample. This creates a transverse voltage, the Hall Voltage

(Vₕ), which is measured across the other axis.

Data Analysis:

The Hall coefficient (Rₕ) is calculated as Rₕ = (Vₕ · t) / (I · B), where t is the sample

thickness.

The carrier concentration (n or p) is determined from n = -1 / (e · Rₕ) for electrons or p = 1

/ (e · Rₕ) for holes, where e is the elementary charge.

The Hall mobility (μ) is calculated using the measured resistivity (ρ) as μ = |Rₕ| / ρ.

Conclusion
Indium Arsenide stands out as a high-performance semiconductor with a compelling set of

fundamental properties. Its direct and narrow bandgap, combined with exceptional electron

transport characteristics, solidifies its role in the development of next-generation infrared

detectors, high-speed transistors, and quantum computing components.[1][6] A thorough

understanding and precise characterization of its core properties, using the experimental

methods outlined, are essential for leveraging its full potential in advanced technological

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/article/crystal-structure-of-zb-zinc-blende-indium-arsenide.htm
http://lampz.tugraz.at/~hadley/ss1/bands/bandstructures/InAs/inas_bands.html
https://www.powerwaywafer.com/inas-indium-arsenide-single-crystal.html
http://lab.semi.ac.cn/download/0.3452485951004093.pdf
https://en.wikipedia.org/wiki/Indium_arsenide
https://www.ioffe.ru/SVA/NSM/Semicond/GaInAsSb/thermal.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/basic.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/bandstr.html
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/optic.html
https://www.researchgate.net/publication/230909916_Optical_properties_of_thin_films_of_indium_arsenide
https://www.ioffe.ru/SVA/NSM/Semicond/InAs/thermal.html
https://yadda.icm.edu.pl/baztech/element/bwmeta1.element.baztech-51e2abec-5dc6-4c8e-88ac-189cd3b993a4/c/Odrzywolski_Quantification_MMS_2_2024.pdf
https://www.researchgate.net/publication/30929745_Photoluminescence_spectroscopy_of_bandgap_reduction_in_dilute_InNAs_alloys
https://www.researchgate.net/publication/288888665_Measurement_of_InAsSb_bandgap_energy_and_InAsInAsSb_band_edge_positions_using_spectroscopic_ellipsometry_and_photoluminescence_spectroscopy
https://pubs.aip.org/aip/apl/article/101/15/152106/150911/Hall-effect-measurements-on-InAs-nanowires
https://www.nvistech.com/product/hall-effect-setup/
https://www.benchchem.com/product/b073376#fundamental-properties-of-indium-arsenide
https://www.benchchem.com/product/b073376#fundamental-properties-of-indium-arsenide
https://www.benchchem.com/product/b073376#fundamental-properties-of-indium-arsenide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

